molecular formula C20H17N3O2S B11435123 N-(2,5-dimethylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

N-(2,5-dimethylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11435123
M. Wt: 363.4 g/mol
InChI Key: ZSGVQDLXLLQNBK-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. This compound belongs to the thieno[2,3-d]pyrimidine family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes with lactams, followed by cyclization and functional group modifications . The Gewald reaction, Dieckmann cyclization, and Krapcho decarboxylation are key steps in the synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide stands out due to its unique structural features, which confer specific biological activities not observed in other similar compounds. Its ability to inhibit PDE4 and other molecular targets makes it a promising candidate for drug development and other applications .

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C20H17N3O2S/c1-11-6-7-12(2)15(9-11)21-18(24)16-10-14-19(26-16)22-17-13(3)5-4-8-23(17)20(14)25/h4-10H,1-3H3,(H,21,24)

InChI Key

ZSGVQDLXLLQNBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(S2)N=C4C(=CC=CN4C3=O)C

Origin of Product

United States

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